Hydralazine Pyruvic Acid Hydrazone
Hydralazine Pyruvic Acid Hydrazone
Hydralazine pyruvate hydrazone belongs to the class of organic compounds known as phthalazines. Phthalazines are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2, 3-benzodiazine skeleton. Hydralazine pyruvate hydrazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydralazine pyruvate hydrazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydralazine pyruvate hydrazone is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
67536-13-4
VCID:
VC0125394
InChI:
InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+
SMILES:
CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O
Molecular Formula:
C11H10N4O2
Molecular Weight:
230.22 g/mol
Hydralazine Pyruvic Acid Hydrazone
CAS No.: 67536-13-4
Reference Standards
VCID: VC0125394
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol
CAS No. | 67536-13-4 |
---|---|
Product Name | Hydralazine Pyruvic Acid Hydrazone |
Molecular Formula | C11H10N4O2 |
Molecular Weight | 230.22 g/mol |
IUPAC Name | (2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid |
Standard InChI | InChI=1S/C11H10N4O2/c1-7(11(16)17)13-15-10-9-5-3-2-4-8(9)6-12-14-10/h2-6H,1H3,(H,14,15)(H,16,17)/b13-7+ |
Standard InChIKey | CXGHHASVNBBLOU-NTUHNPAUSA-N |
Isomeric SMILES | C/C(=N\NC1=NN=CC2=CC=CC=C21)/C(=O)O |
SMILES | CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES | CC(=NNC1=NN=CC2=CC=CC=C21)C(=O)O |
Description | Hydralazine pyruvate hydrazone belongs to the class of organic compounds known as phthalazines. Phthalazines are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2, 3-benzodiazine skeleton. Hydralazine pyruvate hydrazone is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydralazine pyruvate hydrazone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydralazine pyruvate hydrazone is primarily located in the cytoplasm. |
Synonyms | 2-[2-(1-Phthalazinyl)hydrazinylidene]propanoic Acid; 2-(1-Phthalazinylhydrazono)propanoic Acid; 1-Phthalazinylhydrazone Pyruvic Acid; |
PubChem Compound | 9576792 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume